Geclosporin
Overview
Description
Geclosporin is a synthetic, semi-synthetic, or natural antibiotic that has been used for over 40 years to treat bacterial infections. Geclosporin is derived from the Streptomyces genus of bacteria and is a member of the macrolide class of antibiotics. It is often used in combination with other antibiotics to treat a variety of infections, including respiratory tract infections, skin infections, and urinary tract infections. Geclosporin is also used to treat some forms of cancer and is being studied for its potential to treat other conditions, such as inflammatory bowel disease.
Mechanism Of Action
Geclosporin works by inhibiting the synthesis of proteins in bacterial cells. This prevents the bacteria from producing essential proteins, which ultimately leads to the death of the bacteria. Geclosporin is effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria.
Biochemical And Physiological Effects
Geclosporin has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and to have anti-inflammatory and immunosuppressive effects. Geclosporin has also been shown to inhibit the production of certain proteins in bacterial cells, which can lead to the death of the bacteria.
Advantages And Limitations For Lab Experiments
Geclosporin has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, geclosporin has a wide range of activity against both Gram-positive and Gram-negative bacteria. However, geclosporin can be toxic to mammalian cells, so it should be used with caution in laboratory experiments.
Future Directions
Geclosporin is an important antibiotic that has been used to treat a variety of bacterial infections for over 40 years. The future of geclosporin research will focus on its potential to treat other conditions, such as cancer and inflammatory bowel disease. Additionally, research will focus on the development of new formulations of geclosporin and the use of geclosporin in combination with other antibiotics to enhance its effectiveness. Finally, research will focus on the development of new methods to produce geclosporin, such as genetic engineering, to make the production of geclosporin more efficient and economical.
Scientific Research Applications
Geclosporin has been studied extensively in scientific research. It has been used to study the mechanisms of antibiotic resistance, to investigate the effects of antibiotics on bacteria, and to evaluate potential treatments for bacterial infections. Geclosporin has also been studied as a potential treatment for cancer and other conditions.
properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKGDQSIRSGUDJ-VSROPUKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1216.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Geclosporin | |
CAS RN |
74436-00-3 | |
Record name | Geclosporin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074436003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GECLOSPORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA3JNW70T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.